molecular formula C21H19ClN2O6S2 B2495494 methyl 3-[(4-chlorophenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941936-40-9

methyl 3-[(4-chlorophenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2495494
CAS No.: 941936-40-9
M. Wt: 494.96
InChI Key: CMMIDRDEXKEISS-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is an organic compound that contains a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorophenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with specific functional groups modified.

    Substitution: Substituted derivatives with new functional groups attached.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-bromophenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(4-fluorophenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(4-methylphenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Uniqueness

Methyl 3-[(4-chlorophenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-(2-methoxyanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O6S2/c1-29-17-6-4-3-5-16(17)23-19(25)13-24(15-9-7-14(22)8-10-15)32(27,28)18-11-12-31-20(18)21(26)30-2/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMIDRDEXKEISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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